molecular formula C14H23NO2 B1348633 3,4-Diisobutoxyaniline CAS No. 39051-98-4

3,4-Diisobutoxyaniline

Cat. No.: B1348633
CAS No.: 39051-98-4
M. Wt: 237.34 g/mol
InChI Key: XGHPKERTFVCGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diisobutoxyaniline, also known by its CAS number 39051-98-4, is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two 2-methylpropoxy groups attached to the benzene ring at the 3 and 4 positions, along with an amino group at the 1 position. It is a derivative of benzenamine and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diisobutoxyaniline typically involves the alkylation of benzenamine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Diisobutoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diisobutoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may exert its effects by binding to active sites of enzymes, thereby inhibiting or modulating their activity. The pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 3,4-Diisobutoxyaniline is unique due to the presence of bulky 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature can impart distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

39051-98-4

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

3,4-bis(2-methylpropoxy)aniline

InChI

InChI=1S/C14H23NO2/c1-10(2)8-16-13-6-5-12(15)7-14(13)17-9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3

InChI Key

XGHPKERTFVCGGC-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(C=C(C=C1)N)OCC(C)C

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.